molecular formula C25H19NO5S2 B280931 Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No. B280931
M. Wt: 477.6 g/mol
InChI Key: WLXRDJRDHDKOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules, structures that are critical for cell division. By disrupting microtubule formation, Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate induces cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been investigated for its potential as a photosensitizer in photodynamic therapy. In addition, Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and can be easily scaled up for industrial applications. However, one of the main limitations of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate as a photosensitizer in photodynamic therapy, particularly for the treatment of solid tumors. Additionally, the development of more soluble analogs of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate could improve its efficacy and reduce its toxicity in vivo. Finally, the investigation of the potential of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate as a lead compound for the development of novel anticancer agents could lead to the discovery of more potent and selective compounds for the treatment of cancer.

Synthesis Methods

The synthesis of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-thienylsulfonamide with 2-bromo-1-(2-naphthyl)ethanone in the presence of potassium carbonate and 18-crown-6 ether in acetonitrile. The resulting intermediate is then reacted with ethyl 3-bromopropionate in the presence of sodium hydride to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for industrial applications.

Scientific Research Applications

Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It works by inhibiting the activity of tubulin, a protein that is essential for cell division, leading to cell cycle arrest and apoptosis. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can destroy cancer cells.

properties

Molecular Formula

C25H19NO5S2

Molecular Weight

477.6 g/mol

IUPAC Name

ethyl 2-phenyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C25H19NO5S2/c1-2-30-25(27)22-19-15-20(26-33(28,29)21-13-8-14-32-21)17-11-6-7-12-18(17)24(19)31-23(22)16-9-4-3-5-10-16/h3-15,26H,2H2,1H3

InChI Key

WLXRDJRDHDKOCZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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